molecular formula C23H18ClFN4O3 B2868994 N-(3-chloro-4-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1358434-21-5

N-(3-chloro-4-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2868994
CAS No.: 1358434-21-5
M. Wt: 452.87
InChI Key: FTHNHXJKKOURKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 3-chloro-4-fluorophenyl group attached to an acetamide backbone. The core structure includes a 1,2-dihydropyridin-1-yl ring substituted with 4,6-dimethyl groups, a 2-oxo moiety, and a 3-phenyl-1,2,4-oxadiazol-5-yl substituent. The 1,2,4-oxadiazole ring is a five-membered heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O3/c1-13-10-14(2)29(12-19(30)26-16-8-9-18(25)17(24)11-16)23(31)20(13)22-27-21(28-32-22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHNHXJKKOURKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C23H18ClFN4O3\text{C}_{23}\text{H}_{18}\text{ClF}\text{N}_{4}\text{O}_{3}
PropertyValue
Molecular Weight452.9 g/mol
Molecular FormulaC23H18ClFN4O3
CAS Number1358434-21-5

1. Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The presence of electron-withdrawing groups (EWGs) at strategic positions on the aromatic ring enhances biological activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

In vitro studies have demonstrated that derivatives with oxadiazole structures can inhibit cell proliferation and induce apoptosis in cancer cells. For example:

CompoundIC50 (µM) MCF7IC50 (µM) HCT116
Oxadiazole Derivative A0.480.19
Oxadiazole Derivative B0.785.13

These values indicate that the oxadiazole derivatives possess comparable or superior activity to established chemotherapeutics like doxorubicin .

The anticancer activity of this compound may involve several mechanisms:

Apoptosis Induction: Flow cytometry analyses have shown that these compounds can trigger apoptosis through increased activity of caspases .

Cell Cycle Arrest: The compounds have been observed to arrest the cell cycle at the G1 phase in MCF7 cells, further supporting their potential as anticancer agents .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various oxadiazole derivatives based on the structure of N-(3-chloro-4-fluorophenyl)-2-[4,6-dimethyl-2-oxo] found that specific substitutions significantly affected their biological activity. The introduction of halogen atoms was crucial for enhancing potency against cancer cell lines .

Case Study 2: Comparative Analysis

Another research effort compared the anticancer efficacy of several oxadiazole derivatives against MCF7 and HCT116 cell lines. The findings indicated that compounds with specific functional groups exhibited superior cytotoxic effects compared to traditional drugs .

Comparison with Similar Compounds

Compound A: N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide

  • Key differences :
    • Phenyl substituents : 3-chloro-4-methoxy vs. 3-chloro-4-fluoro in the target compound.
    • Oxadiazole substituent : 4-chlorophenyl vs. 3-phenyl in the target.
  • Implications :
    • Methoxy groups are electron-donating, which may reduce electrophilicity compared to the electron-withdrawing fluoro group.
    • The 4-chlorophenyl on oxadiazole could enhance steric bulk and alter π-π stacking interactions compared to the unsubstituted phenyl in the target.

Compound B: 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

  • Key differences :
    • Heterocycle : 1,2,4-triazol-3-ylsulfanyl vs. 1,2,4-oxadiazol-5-yl.
    • Phenyl substituents : 2-chloro-5-(trifluoromethyl) vs. 3-chloro-4-fluoro.
  • The trifluoromethyl group increases lipophilicity and may enhance membrane permeability compared to the fluoro group.

Heterocyclic Core Modifications

Parameter Target Compound Compound A Compound B
Core Heterocycle 1,2-dihydropyridin-1-yl + oxadiazole 1,2-dihydropyridin-1-yl + oxadiazole 4H-1,2,4-triazol-3-ylsulfanyl
Substituents on Aromatic 3-chloro-4-fluoro 3-chloro-4-methoxy 2-chloro-5-(trifluoromethyl)
Heterocycle Substituents 3-phenyl (oxadiazole) 3-(4-chlorophenyl) (oxadiazole) 4-(4-chlorophenyl), 5-(4-pyridinyl)
Electronic Effects Electron-withdrawing (F, Cl) Electron-donating (OCH₃) + Cl Strongly electron-withdrawing (CF₃)

Research Implications and Functional Insights

  • Bioactivity Predictions :
    • The target compound’s oxadiazole ring may confer resistance to oxidative metabolism, a feature observed in kinase inhibitors and antimicrobial agents .
    • The 3-chloro-4-fluorophenyl group could enhance binding to hydrophobic pockets in target proteins, as seen in similar agrochemicals .
  • Synthetic Challenges :
    • Introducing the 3-phenyl-1,2,4-oxadiazole moiety likely requires cyclization reactions under controlled conditions, as described in methodologies for related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.